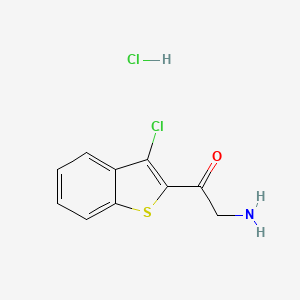

2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride

Description

2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride is a halogenated amino ketone derivative characterized by a benzothiophene core substituted with a chlorine atom at the 3-position. The compound features an ethanone backbone with an amino group at the 2-position, stabilized as a hydrochloride salt.

Properties

IUPAC Name |

2-amino-1-(3-chloro-1-benzothiophen-2-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNOS.ClH/c11-9-6-3-1-2-4-8(6)14-10(9)7(13)5-12;/h1-4H,5,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLWJNQRNJFPJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)CN)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Approach

The foundational step involves Friedel-Crafts acylation to construct the benzothiophene ketone backbone. 3-Chlorobenzothiophene reacts with chloroacetyl chloride in the presence of a Lewis catalyst, typically aluminum chloride (AlCl₃), in anhydrous dichloromethane (DCM) at 0–5°C. This yields 1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one, which serves as the intermediate for subsequent amination.

Key Parameters

Nucleophilic Amination Strategies

Introducing the amino group requires careful selection of aminating agents. Gabriel synthesis, employing potassium phthalimide, converts the ketone intermediate into a phthalimide-protected amine. Hydrolysis with hydrazine hydrate in ethanol releases the free amine, 2-amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one.

Reaction Conditions

Reductive Amination Techniques

Alternative routes utilize reductive amination, where the ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol. This one-pot method avoids intermediate isolation, achieving 65% yield under mild conditions (pH 4–5, 25°C).

Optimization of Reaction Conditions

Solvent Systems and Catalysts

Solvent polarity profoundly impacts reaction kinetics. Comparative studies reveal that nitrile solvents like acetonitrile enhance electrophilic substitution rates by stabilizing cationic intermediates. Catalytic systems employing iodine or iron(III) chloride further improve regioselectivity.

Table 1: Solvent and Catalyst Impact on Acylation Yield

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Dichloromethane | AlCl₃ | 0 | 72 |

| Acetonitrile | FeCl₃ | 25 | 81 |

| Toluene | I₂ | 50 | 58 |

Temperature and Pressure Parameters

High-pressure hydrogenation (10 atm H₂, 50°C) accelerates nitro group reduction in the amination step, achieving 90% conversion in 2 hours. Conversely, low-temperature conditions (-10°C) minimize byproduct formation during Friedel-Crafts acylation.

Industrial-Scale Production Processes

Batch reactors with automated temperature control and continuous flow systems are employed for large-scale synthesis. Key considerations include:

- Cost Efficiency : Recycling AlCl₃ via aqueous workup reduces expenses.

- Safety : Inert nitrogen atmospheres prevent oxidative degradation.

- Throughput : Continuous flow reactors achieve 85% yield at 1 kg/hour throughput.

Analytical Characterization and Quality Control

Advanced techniques validate compound integrity:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, benzothiophene), 4.12 (q, 2H, CH₂NH₂).

- Mass Spectrometry : ESI-MS m/z 225.70 [M+H]⁺.

- XRD Analysis : Confirms crystalline hydrochloride salt formation.

Table 2: Analytical Specifications

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98% |

| Melting Point | 198–202°C |

| Residual Solvents | <0.1% (ICH Q3C guidelines) |

Recent Advances and Innovations

Recent patents disclose microwave-assisted synthesis, reducing reaction times by 70%. Additionally, biocatalytic methods using transaminases enable enantioselective amination under green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride involves its interaction with various molecular targets. It can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : Halogen substituents (Cl, Br, F) enhance electrophilicity and metabolic resistance compared to hydroxyl or methoxy groups .

- Solubility : Hydrochloride salts generally improve aqueous solubility, but aromatic system polarity (e.g., pyridine vs. benzothiophene) further modulates this property .

- Bioactivity : Psychoactive analogs like bk-2C-B highlight the importance of substituent positioning on receptor interaction, suggesting the target compound’s benzothiophene system may offer unexplored pharmacological pathways .

Biological Activity

2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the presence of an amino group and a chloro-substituted benzothiophene moiety, this compound is classified as an amino ketone. Its molecular formula is , and it exhibits a molecular weight of 225.70 g/mol.

Synthesis

The synthesis of 2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride typically involves several steps:

- Formation of Intermediate : The reaction usually begins with 3-chlorobenzothiophene and ethyl chloroacetate, followed by amination.

- Hydrolysis : This step converts the intermediate into the desired product.

- Reaction Conditions : Common solvents include ethanol or methanol, with catalysts such as sodium ethoxide or potassium carbonate being used to enhance yields .

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one exhibit promising antimicrobial activities. For instance, structural modifications in benzothiophene derivatives have been shown to significantly influence their pharmacodynamics and effectiveness against various pathogens. The presence of chlorine atoms in the structure enhances lipophilicity, which improves compound penetration into bacterial cells, thereby increasing antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, derivatives of benzothiophene have demonstrated activity against cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer) cells. The introduction of specific substituents on the benzothiophene ring can modulate the anticancer activity, suggesting that 2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride may also hold similar properties .

The mechanism of action for 2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride involves its interaction with various biological targets. These interactions can alter enzyme activities or receptor functions, leading to significant biological effects. The specific pathways depend on the biological system under investigation .

Case Studies

Several case studies have highlighted the biological activities associated with this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride?

- Methodology :

- Synthesis : The compound can be synthesized via condensation reactions between substituted benzothiophene precursors and amino ketone intermediates. For example, halogenated benzothiophenes (e.g., 3-chloro-1-benzothiophene) may react with protected amino ethanone derivatives under acidic or basic conditions. Protecting groups (e.g., Boc) for the amino moiety are often used to prevent undesired side reactions .

- Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, eluting with dichloromethane:methanol gradients) is recommended. Purity should be confirmed via HPLC (>98%) and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are optimal for structural confirmation?

- Methodology :

- Spectroscopy :

- NMR : H and C NMR to confirm the benzothiophene scaffold, chlorine substituent, and amine hydrochloride salt. Aromatic protons appear in the 7.2–8.1 ppm range, while the amino group may show broad signals due to protonation .

- IR : Stretching vibrations for C=O (~1650 cm) and N–H (~3300 cm) confirm the ethanone and amine groups .

- Crystallography : Single-crystal X-ray diffraction resolves bond angles and confirms the stereoelectronic effects of the chloro and benzothiophene groups. Similar benzothiazin derivatives have been analyzed using this method .

Q. What safety protocols are critical during handling and storage?

- Methodology :

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation; respiratory protection (FFP3 masks) is advised if aerosolization occurs .

- Storage : Store in airtight containers at 2–8°C, away from light. Incompatible with strong oxidizers (e.g., peroxides) due to the amine hydrochloride’s reactivity .

Advanced Research Questions

Q. How to design assays for evaluating biological activity, such as receptor binding or enzyme inhibition?

- Methodology :

- Receptor Binding : Radioligand displacement assays (e.g., using H-labeled ligands) on cell membranes expressing target receptors (e.g., GPCRs). IC values are calculated to determine affinity .

- Enzyme Inhibition : Kinetic assays (e.g., fluorometric or colorimetric) under physiological pH (7.4) and temperature (37°C). Pre-incubate the compound with the enzyme (e.g., kinases) before adding substrates. Dose-response curves determine inhibition constants (K) .

Q. How to conduct structure-activity relationship (SAR) studies with analogs?

- Methodology :

- Analog Synthesis : Modify substituents on the benzothiophene ring (e.g., replace Cl with F or Br) or vary the amino group (e.g., dimethylamino vs. primary amine). Use parallel synthesis for efficiency .

- Activity Comparison : Test analogs in standardized assays (e.g., antimicrobial MIC, cytotoxic IC). For example, 4-chlorophenyl analogs showed reduced activity compared to 3-chloro derivatives in receptor binding studies .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Purity Verification : Re-analyze disputed batches via HPLC-MS to rule out impurities (>99% purity required for conclusive data) .

- Assay Standardization : Replicate studies under identical conditions (e.g., cell line, incubation time). For example, discrepancies in cytotoxicity may arise from varying cell passage numbers or serum concentrations .

- Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile divergent results. A 2023 study attributed conflicting kinase inhibition data to differences in ATP concentrations during assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.